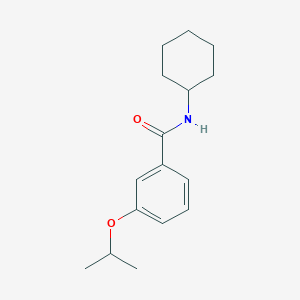

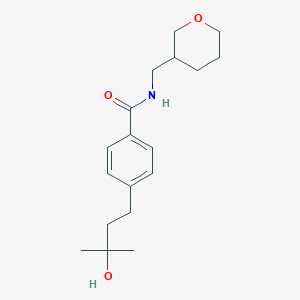

![molecular formula C15H19N3OS B5500435 2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives involves several steps, including the formation of intermediate compounds through reactions like Claisen condensation, cyclization, and acylation. An effective route for synthesis involves direct cyclocondensation reactions, leveraging reagents like ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by interaction with phenylhydrazine hydrochloride under reflux conditions in acetic acid medium to yield the desired pyrazole-acetamide compounds (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole-acetamide derivatives is characterized by single crystal X-ray diffraction studies, revealing a monoclinic system with specific space groups. The crystal structure is stabilized by intermolecular hydrogen bonding of the type C-H•••O and π•••π stacking interactions, indicating a complex molecular arrangement (Naveen et al., 2021).

Chemical Reactions and Properties

Pyrazole-acetamide derivatives undergo various chemical reactions that lead to the formation of different heterocyclic derivatives, including thiophene, pyrazole, coumarin, and pyridine derivatives. These reactions are facilitated by the compound's reactivity towards different chemical reagents, showcasing its versatility in chemical synthesis (Mohareb & Gamaan, 2018).

Physical Properties Analysis

The physical properties of pyrazole-acetamide derivatives, such as solubility and crystal structure, are crucial for their application in various domains. The solubility, especially in aqueous solutions, and the crystal packing analysis provide insights into the compound's behavior in biological systems and its potential for drug development (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined through various analytical techniques such as NMR, IR, MS, and UV-Vis spectroscopy. These techniques offer detailed insights into the compound's chemical structure, functional groups, and molecular interactions, facilitating its application in targeted synthesis and chemical reactions (Naveen et al., 2021).

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, closely related to the compound , have been used in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through in vitro assays such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid (ABTS), and ferric reducing antioxidant power (FRAP) (Chkirate et al., 2019).

Synthesis of Heterocyclic Compounds

Compounds structurally similar to 2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide have been employed in the synthesis of various heterocyclic derivatives. These include pyridine, pyridazine, and phthalazine derivatives, with their chemical structures confirmed through analytical and spectral analysis (Rady & Barsy, 2006).

Antitumor Evaluation

Similar acetamide derivatives have been used in synthesizing heterocyclic compounds with notable antitumor activities. These compounds were evaluated for their inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

Insecticidal Properties

Derivatives of related acetamides have been synthesized and assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This highlights their potential application in agriculture and pest control (Fadda et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)sulfanyl-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-11-6-4-5-7-14(11)20-10-15(19)17-12(2)13-8-16-18(3)9-13/h4-9,12H,10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKVLSINBVIDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SCC(=O)NC(C)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

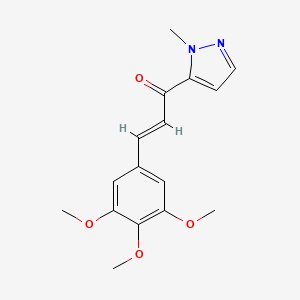

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)

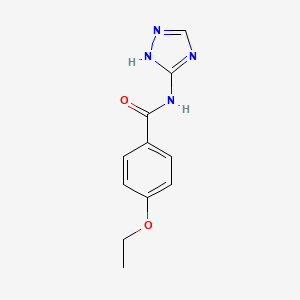

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

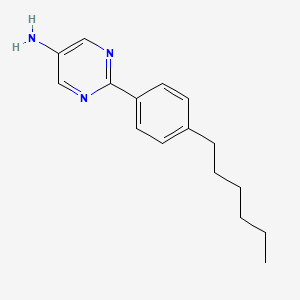

![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)